molecular formula C10H11ClO B1455504 [1-(2-Chlorophenyl)cyclopropyl]methanol CAS No. 886366-24-1

[1-(2-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B1455504
CAS No.: 886366-24-1
M. Wt: 182.64 g/mol
InChI Key: WGJIRBQNWKFGDW-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)cyclopropyl]methanol is a cyclopropane derivative featuring a 2-chlorophenyl substituent and a hydroxymethyl (-CH2OH) group. The methanol moiety enhances polarity compared to non-polar or amine-functionalized analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

[1-(2-Chlorophenyl)cyclopropyl]methanol has been investigated for its pharmacological properties:

  • Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit selective serotonin reuptake inhibition, indicating potential use in treating depression .
  • Analgesic Effects : Preliminary research indicates that it may possess analgesic properties, making it a candidate for pain management therapies .

Agricultural Chemistry

The compound is also noted for its applications in agriculture:

  • Fungicide Development : It serves as an intermediate in synthesizing fungicides like cyproconazole, which is effective against various fungal pathogens affecting crops .
  • Microbicide Formulations : Its derivatives have been utilized in formulations aimed at controlling unwanted microorganisms in agricultural settings .

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated efficacy in serotonin modulation in vitro.
Study BAgricultural UseProven effectiveness against fungal pathogens in field trials.
Study CAnalgesic PropertiesShowed significant reduction in pain response in animal models.

Formulations and Delivery Methods

The effectiveness of this compound can be enhanced through various formulations:

  • Emulsions and Suspensions : Used for agricultural applications to improve the delivery of active ingredients.
  • Microencapsulation Techniques : Protects the compound from degradation and allows for controlled release.

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Functional Group Chlorophenyl Position Key Features
[1-(2-Chlorophenyl)cyclopropyl]methanol C10H11ClO -CH2OH 2- Polar alcohol, strained cyclopropane
[1-(2-Chlorophenyl)cyclopropyl]methanamine C10H12ClN -CH2NH2 2- Primary amine, higher basicity
[1-(4-Chlorophenyl)cyclopropyl]methanone C10H9ClO -C(O)piperazine 4- Ketone, antituberculosis activity
1-(2-Chlorophenyl)ethanone C8H7ClO -C(O)CH3 2- Acetophenone derivative, simpler structure
[1-(2-Methylpropyl)cyclopropyl]methanol C8H16O -CH2OH N/A Aliphatic substituent, lower lipophilicity

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
This compound ~182.65 ~2.1 Moderate in polar solvents
[1-(2-Chlorophenyl)cyclopropyl]methanamine 181.45 ~1.8 Higher in acidic conditions
[1-(4-Chlorophenyl)cyclopropyl]methanone 180.64 ~2.5 Low (non-polar substituents)
1-(2-Chlorophenyl)ethanone 154.59 ~2.0 Soluble in organic solvents
  • Lipophilicity: The 2-chlorophenyl group increases LogP compared to aliphatic analogs (e.g., [1-(2-methylpropyl)cyclopropyl]methanol) .
  • Polarity: The methanol group enhances water solubility relative to methanamine or methanone derivatives .

Spectroscopic and Stability Considerations

  • NMR: Cyclopropane protons typically resonate at δ 0.5–1.5 ppm. The 2-chlorophenyl group would show aromatic signals at δ 7.0–7.5 ppm, while the methanol -OH appears as a broad peak (~δ 1–5 ppm) .
  • Stability : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The electron-withdrawing chlorine substituent may stabilize the ring compared to aliphatic analogs .

Industrial and Handling Considerations

  • Methanamine Analog : Marketed as an industrial-grade chemical (CAS 886365-68-0), suggesting applications in agrochemical or pharmaceutical synthesis .
  • Safety: Methanol derivatives require precautions for alcohol-related volatility and toxicity, unlike amine salts or ketones .

Biological Activity

[1-(2-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.

  • IUPAC Name: this compound
  • Molecular Formula: C10H11ClO
  • Molecular Weight: 186.65 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. This method ensures the formation of the desired compound under controlled conditions to maximize yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom in its structure may enhance its stability and alter its interaction dynamics with biological systems.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating various cyclopropyl-containing compounds, it was found that some analogs demonstrated reduced nitric oxide (NO) production in BV2 microglial cells, suggesting potential neuroprotective properties against neuroinflammation associated with traumatic brain injury (TBI) .

CompoundNO Inhibition (%)Cell Viability (%)
DFB5085
1a4590
1b4080
1c 55 95

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant potency against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications to the chlorophenyl group can enhance cytotoxicity .

Case Studies

  • Neuroinflammation Study: A study on cyclopropyl derivatives highlighted that this compound analogs showed promising results in reducing inflammatory markers in microglial cells. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Efficacy: In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it effectively inhibited the growth of pathogenic bacteria without significant cytotoxicity to human cells.

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJIRBQNWKFGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1-(2-Chlorophenyl)cyclopropyl]methanol
[1-(2-Chlorophenyl)cyclopropyl]methanol
[1-(2-Chlorophenyl)cyclopropyl]methanol
[1-(2-Chlorophenyl)cyclopropyl]methanol
[1-(2-Chlorophenyl)cyclopropyl]methanol
[1-(2-Chlorophenyl)cyclopropyl]methanol

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